

Pharmacological Profile of Etripamil Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Etripamil hydrochloride	
Cat. No.:	B15616061	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Etripamil hydrochloride is a novel, potent, and short-acting non-dihydropyridine L-type calcium channel blocker developed for intranasal self-administration.[1][2] It is under investigation for the acute termination of atrioventricular (AV) nodal-dependent paroxysmal supraventricular tachycardia (PSVT) and for the reduction of rapid ventricular rate (RVR) in patients with atrial fibrillation (AFib-RVR).[3][4][5] Developed by Milestone Pharmaceuticals, etripamil represents a potential paradigm shift in managing certain cardiac arrhythmias, offering patients a rapid-response therapy for use outside of a medically supervised setting.[5][6][7] Its unique pharmacokinetic profile, characterized by rapid onset and short duration of action, is designed to maximize efficacy while minimizing systemic side effects.[2][5]

Mechanism of Action

Etripamil's primary mechanism of action is the selective inhibition of L-type calcium channels, which are crucial for electrical conduction in the heart.[3][6]

 Molecular Target: By binding to L-type calcium channels in the cardiac tissue, particularly within the cells of the atrioventricular (AV) node, etripamil inhibits the influx of calcium ions.[3]

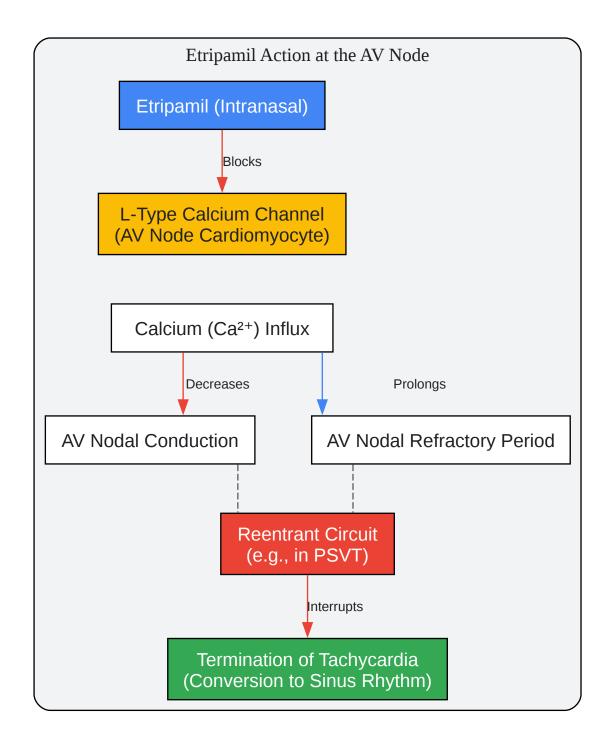
Foundational & Exploratory





- Electrophysiological Effect: This reduction in calcium influx slows AV nodal conduction and prolongs the AV nodal refractory period.[8][9][10] This action is critical for interrupting the reentrant electrical circuits that are the underlying cause of most PSVT episodes, such as atrioventricular nodal re-entrant tachycardia (AVNRT) and atrioventricular re-entrant tachycardia (AVRT).[6][9]
- Therapeutic Outcome: By breaking the reentrant loop, etripamil restores the heart to a
 normal sinus rhythm.[6] In AFib-RVR, slowing conduction through the AV node reduces the
 number of atrial impulses that reach the ventricles, thereby decreasing the ventricular rate.
 [11] Some preclinical data also suggest potential multi-channel modulation, including
 inhibition of atrial potassium and sodium channels, which may contribute to its antiarrhythmic
 effects.[3]





Click to download full resolution via product page

Diagram 1: Mechanism of Action of Etripamil at the AV Node.

Pharmacodynamics

The pharmacodynamic effects of etripamil are consistent with its mechanism of action, demonstrating a rapid and dose-dependent impact on cardiac conduction.







Key Effects:

- PR Interval Prolongation: Etripamil induces a rapid, dose-dependent increase in the PR interval on an electrocardiogram (ECG), reflecting slowed AV nodal conduction.[1] In healthy volunteers receiving doses of 60 mg or greater, a greater than 10% increase in the mean maximum PR interval from baseline occurs within 4-7 minutes and is sustained for approximately 45 minutes.[12][13]
- Heart Rate and Blood Pressure: In preclinical studies with conscious cynomolgus monkeys, intravenous etripamil caused a dose-dependent decrease in systolic blood pressure and a proportional, reflexive increase in heart rate.[1][10] However, in clinical studies of patients with PSVT, etripamil significantly decreases the heart rate prior to conversion to sinus rhythm.[14] In patients with AFib-RVR, etripamil produced a mean maximum reduction in ventricular rate of approximately 35 bpm.[11]



Parameter	Dose	Observation	Species	Citation
PR Interval	0.3 mg/kg (IV)	27.38% mean max prolongation from baseline	Cynomolgus Monkey	[1]
≥60 mg (Intranasal)	>10% increase from baseline within 4-7 minutes	Human	[12][13]	
Systolic Blood Pressure	0.025-0.3 mg/kg (IV)	Dose-dependent decrease	Cynomolgus Monkey	[1][10]
Heart Rate	0.025-0.3 mg/kg (IV)	Dose-dependent increase (reflex)	Cynomolgus Monkey	[1][10]
Heart Rate (during PSVT)	70 mg (Intranasal)	Significant decrease prior to conversion	Human	[14]
Ventricular Rate (during AFib)	70 mg (Intranasal)	Mean max reduction of 34.97 bpm vs 5.06 bpm for placebo	Human	[11][15]

Table 1: Pharmacodynamic Profile of Etripamil.

Pharmacokinetics

Etripamil is designed for rapid absorption and elimination, a profile suitable for an on-demand, patient-administered therapy.

- Absorption: Following intranasal administration, etripamil is rapidly absorbed through the nasal mucosa.[6]
- Distribution: Peak plasma concentrations (Tmax) are achieved within 5 to 8.5 minutes.[12] [13]

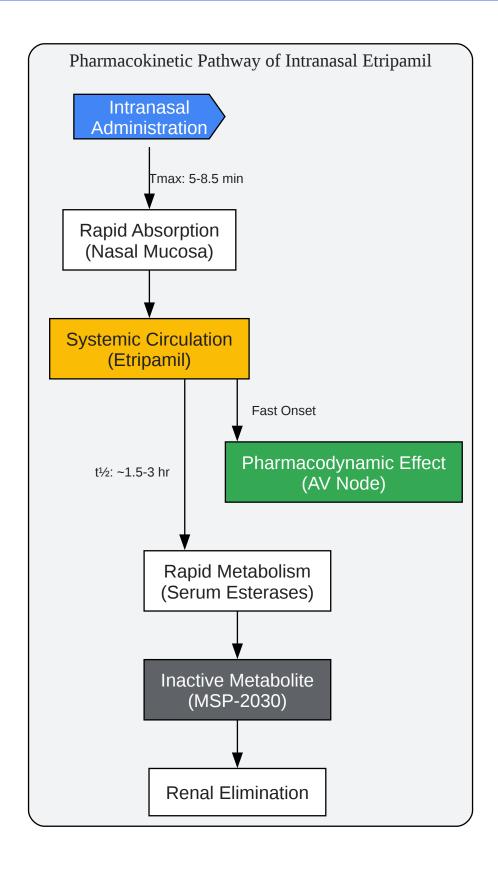


- Metabolism: The drug is quickly metabolized by ubiquitous serum esterases into an inactive carboxylic acid metabolite, MSP-2030.[1][3][9] This rapid biotransformation is a key contributor to its short duration of action.[3]
- Elimination: Systemic etripamil levels decline rapidly within the first 15 minutes after dosing.
 [12] While the terminal half-life ranges from approximately 1.5 to 3 hours depending on the dose, the plasma concentration falls by about 80% of Cmax within 50 minutes of Tmax.
 [12] The inactive metabolite is presumed to be cleared via renal excretion.

Parameter	Dose	Value	Species	Citation
Tmax (Time to Peak Conc.)	60-105 mg (Intranasal)	5 - 8.5 minutes	Human	[12][13]
Terminal Half-life (t½)	60 mg (Intranasal)	~1.5 hours	Human	[12]
70-105 mg (Intranasal)	~2.5 - 3 hours	Human	[12][13]	
0.025-0.3 mg/kg (IV)	12.3 - 20.8 minutes	Cynomolgus Monkey	[1]	_
Cmax (Peak Plasma Conc.)	0.025-0.3 mg/kg (IV)	13.2 - 176 ng/mL	Cynomolgus Monkey	[1]
AUC ₀ -∞	0.025-0.3 mg/kg (IV)	179 - 2364 ng•min/mL	Cynomolgus Monkey	[1]

Table 2: Pharmacokinetic Parameters of Etripamil.





Click to download full resolution via product page

Diagram 2: Pharmacokinetic Pathway of Intranasal Etripamil.



Clinical Efficacy Paroxysmal Supraventricular Tachycardia (PSVT)

Multiple randomized controlled trials have demonstrated the efficacy of etripamil for the acute termination of PSVT.

Trial / Analysis	N	Key Finding	Citation
NODE-1 (Phase 2)	104	Conversion Rate at 15 min: 87% (70mg), 95% (140mg) vs. 35% (Placebo).	[16]
RAPID (Phase 3)	184	Conversion Rate at 30 min: 64.3% (Etripamil) vs. 31.2% (Placebo).	[17][18][19]
Median Time to Conversion: 17.2 minutes (Etripamil) vs. 53.5 minutes (Placebo).	[18]		
Meta-Analysis (4 RCTs)	540	Conversion at 15 min: RR 1.84 vs. Placebo.	[20][21]
Conversion at 30 min: RR 1.80 vs. Placebo.	[20][21]		
Conversion at 60 min: RR 1.24 vs. Placebo.	[20][21]		
Pooled Analysis	622	Median Time to Conversion: 18.5 minutes.	[22]

Table 3: Clinical Efficacy of Etripamil in Paroxysmal Supraventricular Tachycardia (PSVT).

Atrial Fibrillation with Rapid Ventricular Rate (AFib-RVR)



A Phase 2 proof-of-concept study has shown etripamil's potential in managing AFib-RVR in an acute care setting.

Trial	N	Key Finding	Citation
ReVeRA-201 (Phase 2)	56	Mean Max VR Reduction: -29.91 bpm difference vs. Placebo (p<0.0001).	[11][15]
Median time to achieve VR <100 bpm: 7 minutes.	[15]		
Proportion achieving VR <100 bpm: 58.3% (Etripamil) vs. 4.0% (Placebo).	[15]		

Table 4: Clinical Efficacy of Etripamil in Atrial Fibrillation with Rapid Ventricular Rate (AFib-RVR).

Safety and Tolerability

Across clinical trials, etripamil has been generally well-tolerated.[17][23] Adverse events (AEs) are predominantly mild to moderate, transient, and localized to the nasal administration site. [11][18][24] No serious adverse events related to etripamil were reported in the pivotal RAPID trial.[17]



Adverse Event	Incidence (Etripamil)	Note	Citation
Nasal Discomfort / Burning	~23%	Most common AE; typically mild and transient.	[11][20][25]
Nasal Congestion	~13-14%	Mild to moderate and transient.	[20][25]
Rhinorrhea (Runny Nose)	~9-12%	Mild to moderate and transient.	[20][25]
Epistaxis (Nosebleed)	Higher rate than placebo	Not associated with increased risk of serious cardiac events.	[20][21]

Table 5: Common Adverse Events Associated with Etripamil (≥5% incidence).

Experimental ProtocolsPreclinical Cardiovascular and PK Assessment

- Study Design: A two-phase study was conducted in conscious, telemetered male cynomolgus monkeys (Macaca fascicularis).[1] Animals were administered five intravenous doses of etripamil (0, 0.025, 0.05, 0.15, and 0.3 mg/kg).[1]
- Methodology:
 - Phase 1 (Pharmacodynamics): Cardiovascular effects, including blood pressure and ECG recordings, were assessed continuously.[1]
 - Phase 2 (Pharmacokinetics): The full pharmacokinetic profile was characterized from plasma samples.[1]
- Bioanalysis: Plasma concentrations of etripamil were determined using a validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) method.[26]



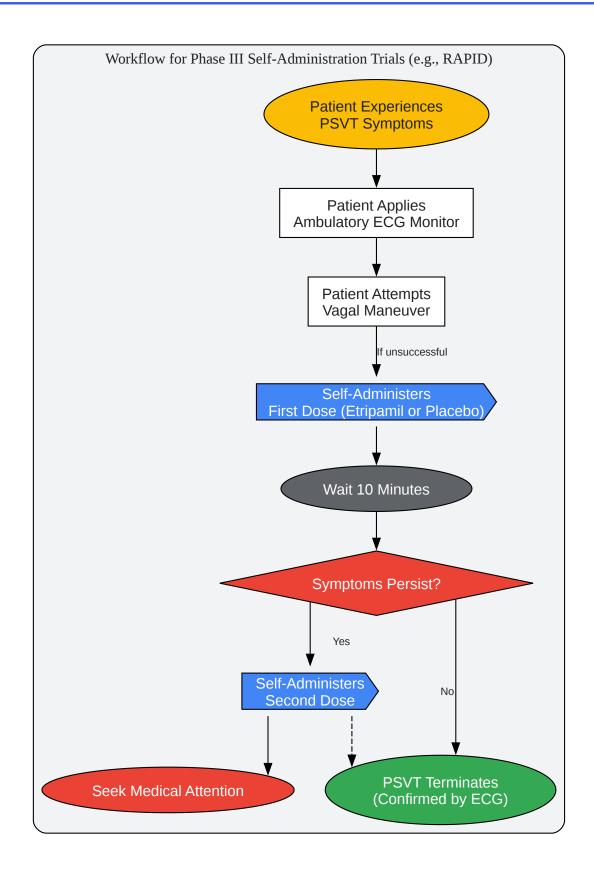
Phase I PK/PD Studies in Healthy Adults

- Study Design: Randomized, double-blind, placebo-controlled, crossover studies (e.g., Study MSP-2017-1096, NODE-102) were conducted in healthy adult volunteers.[12][13]
- Methodology: Participants received single intranasal doses of etripamil or placebo.[12] Blood samples were collected at predefined time points to determine the plasma concentrations of etripamil and its inactive metabolite, MSP-2030.[26] Continuous ECG monitoring was performed to assess pharmacodynamic effects on PR interval and heart rate, along with vital sign measurements.[26]
- Bioanalysis: Plasma concentrations were quantified using validated LC-MS/MS methods.
 Pharmacokinetic and pharmacodynamic parameters were calculated using standard noncompartmental methods.

Phase III PSVT Efficacy Trials (e.g., RAPID)

- Study Design: Multicenter, randomized, placebo-controlled, double-blind trials in patients with a history of symptomatic PSVT.[17][25]
- Methodology: Patients were instructed to self-administer the intranasal study drug (etripamil 70 mg or placebo) at home upon experiencing symptoms of a PSVT episode that did not resolve with a vagal maneuver.[14][18]
 - An ambulatory ECG monitor was applied by the patient at the onset of symptoms to document the cardiac rhythm.[14]
 - If symptoms persisted 10 minutes after the first dose, patients were instructed to administer a second dose.[7][17]
 - The primary endpoint was the time to conversion of PSVT to sinus rhythm within a specified period (e.g., 30 minutes), confirmed by ECG readings.[17][19]





Click to download full resolution via product page

Diagram 3: Workflow for Phase III Self-Administration Trials.



Ion Channel Interaction Assays

While specific protocols for etripamil are not publicly detailed, standard methodologies to characterize its interaction with ion channels would include:

- Radioligand Binding Assays: To determine the binding affinity (Kd) and specificity of etripamil
 for L-type calcium channels. These assays involve incubating preparations of cell
 membranes containing the channel with a radiolabeled ligand and measuring its
 displacement by increasing concentrations of etripamil.[3]
- Patch-Clamp Electrophysiology: A gold-standard technique used to directly measure the flow
 of ions through channels in isolated cardiomyocytes. In a whole-cell configuration, this
 method would be used to apply various concentrations of etripamil and quantify its inhibitory
 effect (IC50) on L-type calcium currents.[3]

Conclusion

Etripamil hydrochloride exhibits a pharmacological profile specifically engineered for the acute, on-demand treatment of episodic cardiac arrhythmias. Its mechanism as a potent L-type calcium channel blocker is well-established, translating to rapid and clinically significant pharmacodynamic effects on AV nodal conduction. The intranasal formulation provides a unique pharmacokinetic profile with a fast onset of action and a short duration of effect, which is ideal for patient self-administration while minimizing the risk of prolonged hemodynamic side effects. Robust clinical trial data have demonstrated its efficacy and safety in terminating PSVT, and promising early data suggest a potential role in controlling the ventricular rate in AFib-RVR. Etripamil stands to become a valuable therapeutic tool, empowering patients and potentially reducing the burden on acute healthcare services.[9][19]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Foundational & Exploratory





- 1. Cardiovascular and Pharmacokinetic Profiles of Intravenous Etripamil in Conscious Telemetered Cynomolgus Monkeys PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Etripamil | 1593673-23-4 | Benchchem [benchchem.com]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. milestonepharma.com [milestonepharma.com]
- 6. What is Etripamil used for? [synapse.patsnap.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Update on Etripamil Nasal Spray for the At-home Treatment of Acute Paroxysmal Supraventricular Tachycardia PMC [pmc.ncbi.nlm.nih.gov]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. Multicenter, Phase 2, Randomized Controlled Study of the Efficacy and Safety of Etripamil Nasal Spray for the Acute Reduction of Rapid Ventricular Rate in Patients With Symptomatic Atrial Fibrillation (ReVeRA-201) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics and Pharmacodynamics of Etripamil, an Intranasally Administered, Fast-Acting, Nondihydropyridine Calcium Channel Blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics and Pharmacodynamics of Etripamil, an Intranasally Administered, Fast-Acting, Nondihydropyridine Calcium Channel Blocker. [vivo.weill.cornell.edu]
- 14. ahajournals.org [ahajournals.org]
- 15. Etripamil Nasal Spray Shows Promise for AF Patients With Rapid Ventricular Rate | tctmd.com [tctmd.com]
- 16. dicardiology.com [dicardiology.com]
- 17. RAPID: Positive Top-line Results for Etripamil Nasal Spray in Paroxysmal SVT | tctmd.com [tctmd.com]
- 18. medcentral.com [medcentral.com]
- 19. corxelbio.com [corxelbio.com]
- 20. mdpi.com [mdpi.com]
- 21. Efficacy and Safety of Intranasal Etripamil for Paroxysmal Supraventricular Tachycardia: Meta-Analysis of Randomized Controlled Trials PubMed [pubmed.ncbi.nlm.nih.gov]



- 22. Milestone Pharmaceuticals Reports Positive Efficacy and Safety Data for Etripamil Nasal Spray in Management of Paroxysmal Supraventricular Tachycardia [quiverquant.com]
- 23. Etripamil Nasal Spray for Supraventricular Tachycardia · Info for Participants · Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 24. Weill Cornell-led trial of etripamil shows promise for PSVT [clinicaltrialsarena.com]
- 25. Efficacy and Safety of Etripamil for Termination of Spontaneous PSVT American College of Cardiology [acc.org]
- 26. milestonepharma.com [milestonepharma.com]
- To cite this document: BenchChem. [Pharmacological Profile of Etripamil Hydrochloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15616061#pharmacological-profile-of-etripamil-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com